5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S3/c17-14-6-7-15(22-14)24(19,20)18-12-16(8-10-21-11-9-16)23-13-4-2-1-3-5-13/h1-7,18H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSIHDSNASSNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the phenylsulfanyl oxane moiety. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylsulfanyl Oxane Moiety: This can be accomplished through nucleophilic substitution reactions, where the phenylsulfanyl group is introduced using a suitable phenylsulfanyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various receptors and proteins. The phenylsulfanyl oxane moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several sulfonamide and thiophene derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of 5-Chloro-N-{[4-(Phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide and Related Compounds
Structural and Functional Insights
Core Thiophene-Sulfonamide Motif: All compounds share a 5-chloro-thiophene-2-sulfonamide backbone, which is critical for hydrogen bonding and enzyme interactions. The sulfonamide group enhances solubility and binding affinity to target proteins . Divergence: The substituent on the sulfonamide nitrogen distinguishes pharmacological profiles. For example, rivaroxaban’s oxazolidinone and 3-oxomorpholinyl groups enable selective Factor Xa inhibition, while the phenylsulfanyl-oxane group in the target compound may alter lipophilicity and metabolic stability .
Biological Activity: Rivaroxaban: Clinically validated as a direct oral anticoagulant (DOAC) with high specificity for Factor Xa. Its oxazolidinone ring and morpholinyl group optimize binding to the enzyme’s active site . However, sulfonamide derivatives often exhibit anti-inflammatory or antimicrobial activity, which could be explored .
Solubility: Sulfonamide derivatives generally exhibit moderate aqueous solubility. The tetrahydropyran ring in the target compound may improve solubility relative to purely aromatic analogs .
Biological Activity
5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound can be described by its molecular formula . Its structure includes a thiophene ring, a sulfonamide group, and an oxan-4-yl moiety, which are essential for its biological interactions.
The biological activity of 5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes critical for cellular metabolism.
- Antimicrobial Activity : Like many sulfonamides, this compound may exhibit antimicrobial properties, potentially making it useful in treating bacterial infections.
- Anticancer Potential : The compound has shown promise in preliminary tests as a potential anticancer agent. Its ability to inhibit specific kinases involved in cell proliferation and survival pathways could lead to applications in cancer therapy.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that 5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide exhibits significant inhibitory activity against certain cancer cell lines. The IC50 values observed were comparable to those of established chemotherapeutics.
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiophene and sulfonamide groups can enhance the biological activity of the compound. For example, substituting different aryl groups on the oxan moiety has been shown to increase potency against specific targets.
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Biological Assays : Various assays have been employed to evaluate the compound's efficacy:
- Cytotoxicity Assays : These assays demonstrate the compound's ability to induce apoptosis in cancer cells.
- Antibacterial Tests : The compound's antibacterial activity was assessed using standard methods such as disk diffusion and broth microdilution techniques.
Data Tables
| Biological Activity | Target | Methodology | Observed Effect |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase | Kinetic assays | Significant inhibition at low concentrations |
| Antimicrobial | Various Bacteria | Disk diffusion | Zone of inhibition > 15 mm |
| Cytotoxicity | Cancer Cell Lines | MTT Assay | IC50 = 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
